2-Fluoro-5-(1-hydroxyethyl)phenol
Description
2-Fluoro-5-(1-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group on the benzene ring, a fluorine atom at the ortho position (C2), and a 1-hydroxyethyl substituent at the para position (C5). This structure combines electron-withdrawing (fluorine) and electron-donating (hydroxyethyl) groups, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-fluoro-5-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,10-11H,1H3 |
InChI Key |
WKUBMRRFSLMVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with an appropriate hydroxyethylating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 2-Fluoro-5-(1-hydroxyethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while substitution of the fluorine atom with an amine results in an amino-phenol derivative.
Scientific Research Applications
2-Fluoro-5-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyethyl group allows the compound to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Fluoro-5-(trifluoromethyl)phenol
- Structure : Fluorine at C2 and a trifluoromethyl (-CF₃) group at C4.
- Properties: The -CF₃ group is strongly electron-withdrawing, increasing the phenol’s acidity (lower pKa) compared to 2-Fluoro-5-(1-hydroxyethyl)phenol. This enhances solubility in polar solvents and reactivity in nucleophilic aromatic substitution (SNAr) reactions .
- Applications : Used as a key intermediate in pharmaceutical synthesis (e.g., antileishmanial agents) due to its stability and compatibility with coupling reactions .
- Synthesis : Prepared via SNAr displacement with 2-fluoro-5-(trifluoromethyl)pyridine under NaH catalysis .
5-Fluoro-2-hydroxyacetophenone
- Structure : Fluorine at C2 and an acetyl (-COCH₃) group at C5.
- Properties : The ketone group introduces polarity and reactivity toward nucleophilic addition. Compared to the hydroxyethyl group in the target compound, the acetyl group reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions .
- Applications : Utilized in organic synthesis for building heterocycles or as a precursor in agrochemicals .
1-(2-Ethoxy-5-fluorophenyl)ethanol
- Structure : Ethoxy (-OCH₂CH₃) group at C2, fluorine at C5, and a hydroxymethyl (-CH₂OH) group.
- Properties: The ethoxy group enhances lipophilicity, while the hydroxymethyl group provides a site for further functionalization. This compound’s logP is likely higher than that of 2-Fluoro-5-(1-hydroxyethyl)phenol due to the ethoxy substituent .
- Applications: Potential intermediate in drug discovery, particularly for CNS-targeted molecules .
Table 1: Comparative Data
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